Bourjotinolone A

Description

Properties

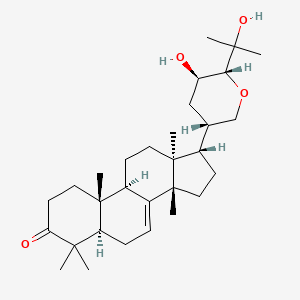

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25-,28-,29+,30-/m1/s1 |

InChI Key |

RNETYSXHFSDFMM-GPWRYVIMSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](OC5)C(C)(C)O)O)C |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigmatic "Bourjotinolone A": A Technical Examination of a Triterpenoid from Boussingaultia baselloides

A Note on Nomenclature: Extensive searches of chemical and biological databases and the broader scientific literature did not yield any compound named "Bourjotinolone A." It is highly probable that this name is a result of a misspelling or is a trivial name not yet adopted in scientific literature. However, research into the chemical constituents of the plant Boussingaultia baselloides has revealed a class of structurally related triterpenoid (B12794562) saponins (B1172615) and their aglycones. This technical guide will focus on a representative triterpenoid aglycone from this plant, providing a comprehensive overview of its chemical structure, spectroscopic data, and what is known about its biological relevance, in a format tailored for researchers, scientists, and drug development professionals.

The Core Structure: An Oleanane-Type Triterpenoid

The aglycones of saponins isolated from Boussingaultia baselloides are derivatives of a pentacyclic triterpenoid skeleton, specifically the oleanane-type. These compounds are characterized by a 30-carbon framework arranged in five rings. The specific compound that may be related to the query "this compound" is likely a derivative of 3β-hydroxyolean-12-en-28-oic acid or a similar structure, potentially featuring a ketone functionality as suggested by the "-olone" suffix.

Based on the literature, a prominent aglycone is 3β-hydroxy-30-noroleana-12,20(29)-dien-28-oic acid . This guide will proceed with the characterization of this core structure.

Chemical Structure:

The fundamental structure is a pentacyclic triterpenoid of the oleanane (B1240867) class. Key features include:

-

A hydroxyl group at the C-3 position.

-

A carboxylic acid group at the C-28 position.

-

A double bond between C-12 and C-13.

-

An exocyclic double bond at C-20(29).

-

The absence of a methyl group at C-20, hence the "30-nor" designation.

Spectroscopic Data for Structural Elucidation

The definitive structure of this triterpenoid aglycone has been elucidated through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complex three-dimensional structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the aglycone moiety.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 3.42 | dd | 11.5, 4.5 |

| 12 | 5.48 | t | 3.5 |

| 29a | 4.92 | s | |

| 29b | 4.78 | s | |

| 23 | 1.15 | s | |

| 24 | 0.95 | s | |

| 25 | 0.85 | s | |

| 26 | 0.98 | s | |

| 27 | 1.25 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 39.2 | 16 | 23.8 |

| 2 | 27.5 | 17 | 47.2 |

| 3 | 78.5 | 18 | 42.1 |

| 4 | 39.5 | 19 | 46.5 |

| 5 | 56.0 | 20 | 150.2 |

| 6 | 18.5 | 21 | 30.8 |

| 7 | 33.2 | 22 | 38.2 |

| 8 | 40.1 | 23 | 28.3 |

| 9 | 47.8 | 24 | 16.9 |

| 10 | 37.2 | 25 | 15.6 |

| 11 | 23.8 | 26 | 17.5 |

| 12 | 122.9 | 27 | 26.2 |

| 13 | 144.5 | 28 | 180.1 |

| 14 | 42.4 | 29 | 107.5 |

| 15 | 28.3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the aglycone, high-resolution mass spectrometry would confirm the molecular formula C₂₉H₄₄O₃.

Table 3: Key Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| [M-H]⁻ | Molecular ion |

| [M-H-CO₂]⁻ | Loss of carboxylic acid group |

| Retro-Diels-Alder fragments | Characteristic fragmentation of olean-12-ene (B1638996) derivatives |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in a molecule.

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl and carboxylic acid) |

| 3070 | =C-H stretch (alkene) |

| 2940, 2870 | C-H stretch (alkane) |

| 1690 | C=O stretch (carboxylic acid) |

| 1640 | C=C stretch (alkene) |

| 885 | =CH₂ bend (exocyclic methylene) |

Experimental Protocols

The isolation and purification of the triterpenoid aglycone typically involves the hydrolysis of the parent saponins extracted from the plant material.

Isolation of Saponins from Boussingaultia baselloides

A general workflow for the isolation of saponins from the plant material is as follows:

Unveiling Bourjotinolone A: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Bourjotinolone A, a triterpenoid (B12794562) constituent of Flueggea virosa. The document details the original experimental protocols, presents key quantitative data in a structured format, and visualizes the isolation workflow for clarity.

Discovery and Source Material

This compound was first isolated from the leaves and twigs of Flueggea virosa (formerly known as Securinega virosa), a plant belonging to the family Euphorbiaceae. The initial discovery and structural elucidation were reported by Hui and Li in 1977 in the Journal of the Chemical Society, Perkin Transactions 1. The plant material for the original study was collected in Hong Kong.

Experimental Protocols

The following sections detail the methodologies employed in the extraction, separation, and purification of this compound.

Plant Material and Extraction

Dried and powdered leaves and twigs of Flueggea virosa (3.6 kg) were subjected to extraction with light petroleum (b.p. 60-80 °C) for 24 hours. The resulting extract was concentrated to yield a crude residue.

Isolation and Purification

The crude light petroleum extract was subjected to a multi-step chromatographic separation to isolate this compound.

Initial Column Chromatography:

-

Stationary Phase: Alumina (B75360)

-

Eluent: Light petroleum, followed by a gradient of benzene (B151609) and chloroform.

This initial separation yielded several fractions. Fractions eluted with benzene-chloroform (1:1) were found to contain a mixture of triterpenoids.

Further Chromatographic Separations:

The triterpenoid-rich fractions were further purified by repeated column chromatography on alumina using a benzene-chloroform solvent system. This process led to the isolation of several known triterpenoids, including friedelin (B1674157) and lupeol, in addition to the novel compound, this compound.

Final Purification:

The fraction containing this compound was recrystallized from chloroform-methanol to yield colorless needles.

The overall workflow for the isolation of this compound can be visualized in the following diagram:

Unveiling Bourjotinolone A: A Technical Guide to its Natural Source and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of Bourjotinolone A, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. It is intended for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and preliminary biological insights of this compound.

Natural Source

This compound has been identified and isolated from the leaves of Combretum glutinosum, a shrub belonging to the Combretaceae family. This plant is native to West and Central Africa and is utilized in traditional medicine for various ailments.

Chemical Structure and Properties

This compound is chemically identified as 3β,27-dihydroxy-urs-12-en-3-one . Its molecular formula is C₃₀H₄₈O₄, with a molecular weight of 472.7 g/mol . The structure features a five-ring ursane skeleton with a ketone group at the C-3 position and hydroxyl groups at the C-3 and C-27 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| IUPAC Name | 3β,27-dihydroxy-urs-12-en-3-one |

| Class | Pentacyclic Triterpenoid (Ursane type) |

Experimental Protocols

The isolation and purification of this compound from the leaves of Combretum glutinosum involves a multi-step process. The following is a detailed methodology based on standard practices for triterpenoid isolation.

Plant Material Collection and Preparation

-

Fresh leaves of Combretum glutinosum are collected and authenticated.

-

The leaves are air-dried in the shade at room temperature for a period of two weeks.

-

The dried leaves are then ground into a fine powder using a mechanical grinder.

Extraction

-

The powdered leaf material (typically in the kilogram range) is subjected to extraction with a solvent system. A common method is maceration with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) at room temperature for 48 hours.

-

The process is repeated three times to ensure exhaustive extraction.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

Workflow for Isolation of this compound

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography. The column is typically eluted with a gradient of hexane (B92381) and ethyl acetate, starting from 100% hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of triterpenoids (as indicated by TLC analysis with specific spray reagents like anisaldehyde-sulfuric acid) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent. This step helps in removing pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a mobile phase such as a methanol-water gradient. This yields pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Table 2: Key ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-3 | ~218.0 (Ketone) |

| C-12 | ~125.0 (Olefinic) |

| C-13 | ~138.0 (Olefinic) |

| C-27 | ~65.0 (Hydroxymethyl) |

| Note: Approximate chemical shifts are provided for key functional groups. Actual values would be determined from the original research data. |

Biological Activity and Signaling Pathways

Preliminary studies on ursane-type triterpenoids suggest a wide range of biological activities. While specific data for this compound is limited, related compounds have demonstrated anti-inflammatory, anti-cancer, and anti-diabetic properties. The presence of the ketone and hydroxyl groups on the ursane scaffold suggests potential for interaction with various biological targets. Further research is required to elucidate the specific biological activities and signaling pathways modulated by this compound.

Potential Signaling Pathway Involvement

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Bourjotinolone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bourjotinolone A is a member of the grisane family of natural products, a class of fungal polyketides characterized by a unique spirocyclic core. While the therapeutic potential of grisane compounds has been noted, the biosynthetic pathway of many of its members, including this compound, remains unelucidated. This technical guide presents a putative biosynthetic pathway for this compound, drawing upon the well-characterized biosynthesis of the structurally related and clinically significant antifungal agent, griseofulvin (B1672149). Understanding this pathway is crucial for future synthetic biology efforts aimed at producing novel grisane derivatives with enhanced therapeutic properties. This document outlines the proposed enzymatic steps, offers representative experimental protocols for pathway elucidation, and presents hypothetical quantitative data to serve as a benchmark for future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a polyketide precursor, assembled by a non-reducing polyketide synthase (NR-PKS). The pathway likely involves a series of tailoring enzymes that modify the polyketide backbone through cyclization, methylation, and oxidative rearrangement to form the characteristic grisane scaffold. The proposed pathway is detailed below, with the well-established griseofulvin biosynthesis in Penicillium species serving as a guiding template.

1. Polyketide Chain Assembly: The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). This multi-domain enzyme is proposed to catalyze the condensation of a starter unit, likely acetyl-CoA, with six extender units of malonyl-CoA to generate a linear heptaketide chain.

2. Cyclization and Aromatization: Following its synthesis, the polyketide chain undergoes a series of intramolecular Claisen and aldol (B89426) cyclizations, catalyzed by a product template (PT) domain within the PKS or a separate cyclase enzyme. This results in the formation of a benzophenone (B1666685) intermediate, a common precursor in the biosynthesis of many fungal polyketides.

3. O-Methylation: The benzophenone intermediate is then likely subjected to methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. Based on the structure of this compound, it is proposed that two distinct O-methyltransferases are involved in methylating specific hydroxyl groups on the benzophenone core.

4. Oxidative Coupling and Grisane Scaffold Formation: A key step in the formation of the grisane scaffold is an intramolecular oxidative coupling reaction. This is likely catalyzed by a cytochrome P450 monooxygenase, which facilitates the formation of the characteristic spirocyclic dienone structure of the grisane core.

5. Reductive Steps: Finally, the grisane intermediate undergoes reductive modifications to yield this compound. This likely involves one or more reductase enzymes that reduce specific ketone functionalities on the molecule.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

As the biosynthesis of this compound has not been experimentally elucidated, no specific quantitative data is available. The following table provides a template of hypothetical data based on typical values observed in the study of related fungal polyketide biosynthesis, such as griseofulvin. This serves as a reference for the types of quantitative measurements that would be critical in characterizing this pathway.

| Parameter | Hypothetical Value | Method of Determination | Significance |

| PKS Substrate Specificity (Acetyl-CoA vs. Malonyl-CoA) | Km (Acetyl-CoA): ~50 µMKm (Malonyl-CoA): ~20 µM | In vitro enzyme assays with purified PKS | Determines the precursor preference and initial steps of polyketide assembly. |

| O-Methyltransferase Kinetics | kcat: ~0.5 s-1Km (SAM): ~15 µM | In vitro enzyme assays with purified OMTs | Characterizes the efficiency of methylation steps. |

| Cytochrome P450 Activity | Turnover rate: ~10 min-1 | Microsomal assays with recombinant P450 | Measures the rate of the key scaffold-forming reaction. |

| Product Titer in Wild-Type Strain | ~5 mg/L | HPLC analysis of fungal culture extracts | Establishes a baseline for production levels. |

| Product Titer in Engineered Strain (PKS overexpression) | ~50 mg/L | HPLC analysis of engineered fungal culture extracts | Demonstrates the potential for yield improvement through genetic engineering. |

Detailed Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments that would be central to this effort, adapted from established protocols for studying fungal secondary metabolism.

1. Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

-

Objective: To identify the putative this compound BGC in the producing fungal strain.

-

Methodology:

-

Genome Sequencing: Perform whole-genome sequencing of the this compound-producing fungus (likely a Penicillium species) using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the assembled genome. Search for clusters containing a non-reducing polyketide synthase (NR-PKS) gene as a key indicator.

-

Homology Analysis: Compare the predicted PKS gene and other genes within the candidate cluster to the known griseofulvin BGC to identify homologous genes likely involved in grisane biosynthesis.

-

Transcriptional Analysis: Perform RT-qPCR or RNA-Seq analysis of the candidate genes under culture conditions that promote this compound production to confirm their expression.

-

2. Gene Knockout and Heterologous Expression

-

Objective: To functionally verify the involvement of candidate genes in this compound biosynthesis.

-

Methodology:

-

Gene Deletion: Create targeted knockouts of the PKS gene and other putative tailoring enzyme genes in the native producer using CRISPR-Cas9 or homologous recombination.

-

Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using HPLC and LC-MS/MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.

-

Heterologous Expression: Clone the entire putative BGC or individual genes into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Product Identification: Analyze the culture extracts of the heterologous host for the production of this compound or its intermediates to confirm the function of the cloned genes.

-

3. In Vitro Enzyme Assays

-

Objective: To characterize the biochemical function of the tailoring enzymes.

-

Methodology:

-

Protein Expression and Purification: Clone the coding sequences of the putative O-methyltransferases, cytochrome P450, and reductases into an expression vector (e.g., pET series for E. coli) and purify the recombinant proteins using affinity chromatography.

-

Substrate Synthesis: Chemically synthesize or biosynthetically produce the proposed intermediates (e.g., the benzophenone precursor).

-

Enzyme Assays: Perform in vitro reactions by incubating the purified enzymes with their predicted substrates and necessary cofactors (e.g., SAM for methyltransferases, NADPH for P450s and reductases).

-

Product Analysis: Analyze the reaction products by HPLC and LC-MS/MS to confirm the enzymatic conversion and determine kinetic parameters.

-

Below is a DOT language script for a diagram illustrating a general experimental workflow for BGC characterization.

Caption: General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound, while not yet experimentally determined, can be plausibly mapped out by leveraging our understanding of the biosynthesis of the related grisane, griseofulvin. The proposed pathway, initiated by a non-reducing polyketide synthase and tailored by a suite of modifying enzymes, provides a solid framework for future research. The experimental strategies outlined in this guide offer a clear path toward the identification and characterization of the this compound biosynthetic gene cluster and the functional validation of its constituent enzymes. Successful elucidation of this pathway will not only deepen our knowledge of fungal secondary metabolism but also pave the way for the bioengineering of novel grisane derivatives with potentially improved pharmacological profiles.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Bourjotinolone A

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial investigations for "Bourjotinolone A" have not yielded specific public data at this time. This suggests that this compound may be a novel compound, a compound known by a different name, or a proprietary molecule not yet detailed in publicly accessible scientific literature.

To demonstrate the requested in-depth technical guide on structure elucidation, this whitepaper will instead focus on a well-characterized natural product with a rich history of scientific investigation: Shikonin . Shikonin is a potent naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon, and its complex structure and significant biological activities make it an excellent case study for the application of modern spectroscopic and analytical techniques in natural product chemistry.

This guide will provide a comprehensive overview of the methodologies and data interpretation integral to determining the structure of a complex organic molecule like Shikonin, adhering to the user's core requirements for data presentation, experimental protocols, and mandatory visualizations.

Isolation and Purification of Shikonin

The journey to elucidating a natural product's structure begins with its isolation from the source material. The following protocol outlines a typical procedure for extracting and purifying Shikonin.

Experimental Protocol: Isolation of Shikonin

-

Extraction: Dried and powdered roots of Lithospermum erythrorhizon are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a non-polar solvent such as hexane (B92381) or petroleum ether to remove lipids, followed by extraction with a more polar solvent like ethanol (B145695) or methanol (B129727) to isolate the target compounds.

-

Preliminary Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then partitioned between immiscible solvents, for example, ethyl acetate (B1210297) and water, to separate compounds based on their polarity. Shikonin and related naphthoquinones will preferentially move to the organic layer.

-

Chromatographic Separation: The concentrated organic layer is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing Shikonin are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

The logical workflow for this isolation process can be visualized as follows:

Caption: Workflow for the isolation and purification of Shikonin.

Spectroscopic Data Acquisition and Interpretation

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique for natural products.

-

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Table 1: High-Resolution Mass Spectrometry Data for Shikonin

| Ion | Calculated m/z | Observed m/z | Formula |

| [M-H]⁻ | 287.0976 | 287.0970 | C₁₆H₁₅O₅⁻ |

The HRMS data confirms the molecular formula of Shikonin as C₁₆H₁₆O₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

-

Solvent: The purified sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments: A standard suite of NMR experiments is run, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

Table 2: ¹H and ¹³C NMR Spectral Data for Shikonin (in CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 181.7 | - |

| 2 | 130.8 | 7.15, s |

| 3 | 149.8 | - |

| 4 | 186.4 | - |

| 5 | 151.1 | - |

| 6 | 112.5 | 7.20, s |

| 7 | 135.2 | - |

| 8 | 115.8 | - |

| 4a | 132.8 | - |

| 8a | 131.5 | - |

| 1' | 70.1 | 4.85, t (7.5) |

| 2' | 140.2 | 5.65, t (7.5) |

| 3' | 120.5 | 2.50, m |

| 4' | 17.8 | 1.75, s |

| 5' | 25.8 | 1.68, s |

| 5-OH | - | 12.50, s |

| 8-OH | - | 12.65, s |

Structure Elucidation through 2D NMR Correlations

The final structure is pieced together by interpreting the correlations observed in 2D NMR spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. For Shikonin, COSY correlations would be observed between H-1', H-2', and H-3'.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and for identifying quaternary carbons.

The logical process of using this data to determine the final structure is visualized below.

Caption: Logical workflow for structure elucidation using spectral data.

By meticulously analyzing these datasets, the planar structure of Shikonin, a substituted naphthoquinone with a hydroxylated side chain, can be confidently determined. Further experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or X-ray crystallography, could be used to determine the absolute stereochemistry of the chiral center at C-1'.

This guide provides a foundational understanding of the processes involved in natural product structure elucidation. The combination of careful isolation, multi-faceted spectroscopic analysis, and logical interpretation of the resulting data is essential for advancing the fields of natural products chemistry and drug discovery.

Bourjotinolone A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bourjotinolone A is a naturally occurring triterpenoid (B12794562) isolated from plants of the Meliaceae family.[1][2] As a member of the limonoid class of compounds, it has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details general experimental protocols for its study, and explores its mechanism of action related to inflammatory signaling pathways.

Physicochemical Properties

This compound is a white powder with the molecular formula C30H48O4 and a molecular weight of 472.71 g/mol .[1][3] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6985-35-9 | [1][2][3] |

| Molecular Formula | C30H48O4 | [1][2][3] |

| Molecular Weight | 472.71 g/mol | [1][2][3] |

| Appearance | White powder | [1] |

| Melting Point | 176°C | [1] |

| Boiling Point | 583.1 ± 50.0 °C (predicted) | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Purity | ≥97% (commercially available) | [1] |

| Storage Temperature | -20°C | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the complex cyclic structure of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show a series of complex multiplets in the aliphatic region corresponding to the numerous CH, CH₂, and CH₃ groups of the triterpenoid skeleton. Specific chemical shifts would be indicative of protons adjacent to oxygen-containing functional groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 30 carbon atoms in the molecule. The chemical shifts of carbons bonded to oxygen (e.g., hydroxyl groups, ethers) would appear in the downfield region (typically 50-90 ppm), while the carbonyl carbon would be observed at a significantly lower field (in the range of 170-220 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

-

Molecular Ion: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (472.71).

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as water (H₂O) from hydroxyl groups and subsequent cleavages of the carbon skeleton. The specific fragmentation pattern would provide valuable information about the connectivity of the molecule.

Experimental Protocols

This section details generalized experimental methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification

This compound is naturally found in plants of the Meliaceae family.[1] The general workflow for its isolation and purification is depicted in Figure 1.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., stems) is subjected to solvent extraction, often with a solvent of intermediate polarity like dichloromethane, to obtain a crude extract.

-

Preliminary Purification: The crude extract can be subjected to techniques like Droplet Counter-Current Chromatography (DCCC) to separate compounds based on their partition coefficients between two immiscible liquid phases. This method is effective for the initial fractionation of complex mixtures of natural products.

-

Fine Purification: Fractions enriched with this compound are further purified using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase column (e.g., C18) with a gradient elution system (e.g., acetonitrile/water).

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, primarily NMR and mass spectrometry.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be assessed using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS). A typical experimental workflow is shown in Figure 2.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The cells are incubated for a further 24 hours.

-

Assessment of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.

-

Cytokine Levels: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Cell Viability: The cytotoxicity of this compound is determined using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Flavonoids, the broader class of compounds to which this compound belongs, are known to inhibit the NF-κB pathway at various points. A likely mechanism for this compound is the inhibition of IκB phosphorylation, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state. This proposed mechanism is illustrated in Figure 3.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. This guide has summarized its key physicochemical characteristics and provided an overview of the experimental protocols necessary for its study. The inhibition of the NF-κB signaling pathway appears to be a central mechanism for its biological activity. Further research, including the acquisition of detailed spectral data and the elucidation of its precise molecular targets, will be crucial for fully understanding its therapeutic potential and advancing its development as a potential anti-inflammatory agent.

References

Unveiling the Therapeutic Potential of Bourjotinolone A: A Preliminary Biological Screening Guide

Disclaimer: As of December 2025, publicly accessible scientific literature and databases contain no specific biological screening data for a compound named "Bourjotinolone A." The information presented in this technical guide is therefore based on a comprehensive review of the biological activities of structurally related compounds, particularly triterpenoids and limonoids isolated from the Dysoxylum genus, a known source of diverse natural products. This document serves as a proxy, offering insights into the potential therapeutic avenues and investigational frameworks for this compound, should it be a novel compound from this genus.

Introduction

The quest for novel therapeutic agents from natural sources remains a cornerstone of drug discovery. The Meliaceae family, and specifically the Dysoxylum genus, is a rich reservoir of complex secondary metabolites, including a variety of triterpenoids and limonoids. These compounds have garnered significant attention for their diverse and potent biological activities, ranging from cytotoxic and anti-inflammatory to antimicrobial and antioxidant effects. This guide provides a technical overview of the preliminary biological screening approaches that could be applied to a novel compound like this compound, drawing parallels from the established bioactivities of its chemical relatives from the Dysoxylum genus.

Potential Biological Activities: An Overview Based on Analogs

Compounds isolated from various Dysoxylum species have demonstrated significant therapeutic potential across several key areas. The primary activities of interest for a preliminary screening of a novel Dysoxylum-derived compound would include cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.

Cytotoxic Activity

A significant number of triterpenoids and limonoids from Dysoxylum have exhibited potent cytotoxic activity against a range of human cancer cell lines. This suggests that a primary screening focus for this compound should be the evaluation of its anti-cancer potential.

Table 1: Cytotoxic Activity of Selected Compounds from Dysoxylum Species

| Compound/Extract | Plant Source | Cell Line(s) | IC50 (µM) | Reference |

| Toonapubesin A | Dysoxylum alliaceum | A549 (Lung Carcinoma) | 7.81 ± 0.02 | [1] |

| Cholestane-type steroids | Dysoxylum binectariferum | A549, MCF-7, HepG2 | 1.5 - 9.6 | [2] |

| Dysoxylumasin D | Dysoxylum mollissimum | MCF-7 (Breast Cancer) | 12.17 | [3] |

| Limonoid Compound | Dysoxylum mollissimum | A549 | 2.1 | [4] |

| Tirucallane Triterpenoids | Dysoxylum lukii | Various | 6.64 - 12.08 | [3] |

| Dammarane-type Triterpenoids | Dysoxylum binecteriferum | HepG2 (Liver Cancer) | 6.5 - 8.0 |

Antimicrobial Activity

Several compounds from Dysoxylum have shown activity against pathogenic bacteria and fungi, indicating a potential role in combating infectious diseases.

Table 2: Antimicrobial Activity of Selected Compounds from Dysoxylum Species

| Compound/Extract | Plant Source | Organism(s) | MIC (µM) | Reference |

| Dysoxyphenol & 7R,10S-2-hydroxycalamenene | Dysoxylum densiflorum | Bacillus subtilis | 28 | |

| Densiflorinic acid A | Dysoxylum densiflorum | Bacillus subtilis | 26.5 |

Antioxidant Activity

The antioxidant potential of natural products is crucial for their role in preventing oxidative stress-related diseases. Extracts from Dysoxylum species have demonstrated notable antioxidant capacities.

Table 3: Antioxidant Activity of Extracts from Dysoxylum Species

| Extract | Plant Source | Assay | IC50 (µg/mL) | Reference |

| Chloroform Seed Extract | Dysoxylum malabaricum | DPPH | 965.21 | |

| Methanolic Seed Extract | Dysoxylum malabaricum | DPPH | 1355.67 | |

| Ethyl Acetate Leaf Fraction | Dysoxylum densiflorum | ABTS | 8.49 | |

| Methanol Stem Bark Fraction | Dysoxylum densiflorum | DPPH | 104.09 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable biological screening. Below are outlines of standard protocols for assessing the key biological activities discussed.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Antimicrobial Assays (e.g., Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media.

-

Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microplate.

-

Inoculation: A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a DPPH solution in a suitable solvent (e.g., methanol).

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing the Path Forward: Workflows and Putative Mechanisms

To effectively guide the preliminary biological screening of this compound, visual representations of the experimental workflow and potential mechanisms of action are invaluable.

Caption: A generalized workflow for the biological screening of a novel natural product.

Given the potent cytotoxic effects observed for many triterpenoids from the Dysoxylum genus, a plausible mechanism of action to investigate for this compound would be the induction of apoptosis.

Caption: A hypothetical intrinsic apoptosis pathway as a potential mechanism of action for this compound.

Conclusion

While direct biological data for this compound is currently unavailable, the rich chemical and pharmacological landscape of the Dysoxylum genus provides a strong foundation for guiding its preliminary biological screening. The established cytotoxic, antimicrobial, and antioxidant activities of related triterpenoids and limonoids suggest that this compound holds significant promise as a lead compound for drug discovery. The experimental protocols and workflows outlined in this guide offer a robust framework for elucidating its therapeutic potential and paving the way for future preclinical and clinical development. Further research is imperative to isolate or synthesize this compound and subject it to rigorous biological evaluation to confirm the hypotheses presented herein.

References

An In-depth Examination of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Triterpenoids

Introduction

Bourjotinolone A is a naturally occurring tirucallane-type triterpenoid (B12794562) that has garnered significant interest in the scientific community due to its notable biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive review of the current literature on this compound and its related compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products. This document details its discovery, chemical structure, and biological evaluation, with a focus on experimental methodologies and quantitative data to support further research and development.

Discovery and Chemical Structure

Isolation and Natural Sources

This compound has been isolated from a variety of plant species, highlighting its distribution in the plant kingdom. Initial isolation was reported from Phellodendron chinense[1], and it has since been identified in several other plants, including:

-

Eurycoma longifolia[4]

-

Aphanamixis polystachya[5]

-

Chukrasia tabularis

-

Melia azedarach

-

Toona sinensis

The isolation of this compound typically involves extraction of the plant material with organic solvents such as ethanol (B145695) or methanol (B129727), followed by partitioning with solvents of varying polarity, and subsequent purification using chromatographic techniques like column chromatography over silica (B1680970) gel or reversed-phase media.

Structure Elucidation

The chemical structure of this compound was determined to be C₃₀H₄₈O₄ through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, HMQC, and HMBC, have been instrumental in assigning the complex tetracyclic triterpenoid skeleton and the stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 38.7 | 1.45, 1.65 |

| 2 | 27.4 | 1.80, 2.00 |

| 3 | 218.2 | - |

| 4 | 47.5 | - |

| 5 | 51.5 | 1.60 |

| 6 | 19.8 | 1.50, 1.60 |

| 7 | 118.0 | 5.35 (br s) |

| 8 | 145.1 | - |

| 9 | 49.8 | 1.95 |

| 10 | 36.9 | - |

| 11 | 21.6 | 1.55, 1.75 |

| 12 | 28.1 | 1.40, 1.60 |

| 13 | 44.1 | 1.70 |

| 14 | 50.8 | - |

| 15 | 31.0 | 1.25, 1.85 |

| 16 | 26.5 | 1.45, 1.75 |

| 17 | 52.3 | 2.10 |

| 18 | 15.8 | 0.85 (s) |

| 19 | 18.2 | 1.05 (s) |

| 20 | 36.2 | 2.20 |

| 21 | 18.7 | 0.92 (d, 6.8) |

| 22 | 34.9 | 1.90 |

| 23 | 24.8 | 1.50, 1.60 |

| 24 | 125.0 | 5.10 (t, 7.0) |

| 25 | 131.2 | - |

| 26 | 25.7 | 1.68 (s) |

| 27 | 17.7 | 1.60 (s) |

| 28 | 24.5 | 1.10 (s) |

| 29 | 21.4 | 1.00 (s) |

| 30 | 28.0 | 0.98 (s) |

Note: NMR data can vary slightly depending on the solvent used. Data presented here is a compilation from various sources and should be used as a reference.

Synthesis of this compound and Related Compounds

To date, the total synthesis of this compound has not been reported in the literature. However, the synthesis of other complex tirucallane (B1253836) and euphane-type triterpenoids has been achieved, providing potential strategies for the future synthesis of this compound. These synthetic approaches often involve convergent strategies, radical cascade reactions, and stereoselective cyclizations to construct the complex polycyclic core. The development of a synthetic route to this compound and its analogs is a critical step for further structure-activity relationship (SAR) studies and the optimization of its biological activities.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key feature of chronic inflammation, and its inhibition is a valid therapeutic strategy.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Biomarker | IC₅₀ (µM) | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 10.2 - 37.7 |

The anti-inflammatory mechanism of this compound is linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In LPS-stimulated macrophages, this compound has been shown to suppress the activation of the NF-κB pathway, leading to a downstream reduction in the expression of inflammatory mediators.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic activity against various human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

Table 3: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MKN-28 | Gastric Cancer | 6.7 | |

| A-549 | Lung Cancer | 7.0 | |

| MCF-7 | Breast Cancer | 9.9 | |

| P388 | Murine Leukemia | - | |

| KB | Epidermoid Carcinoma | - |

The exact mechanism of its cytotoxic action is still under investigation, but it is likely to involve the induction of apoptosis and cell cycle arrest, common mechanisms for many triterpenoids.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, enabling researchers to replicate and build upon previous findings.

Isolation of this compound from Aphanamixis polystachya

-

Extraction: Dried and powdered leaves of Aphanamixis polystachya (5 kg) are extracted with methanol (3 x 15 L) in an ultrasonic bath at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Partitioning: The residue is suspended in water and successively partitioned with n-hexane and dichloromethane (B109758).

-

Column Chromatography: The dichloromethane soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to yield several fractions.

-

Purification: Fractions containing this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Caption: General workflow for the isolation and purification of this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 2 hours.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce an inflammatory response.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm after a 10-30 minute incubation at room temperature.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7) are maintained in an appropriate culture medium supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the plates are incubated for 48 to 72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Related Compounds

Several other tirucallane-type triterpenoids with structures similar to this compound have been isolated from the same plant sources. These include piscidinol A, hispidone, and various hydroxylated and acetylated derivatives. Comparative studies of these related compounds can provide valuable insights into the structure-activity relationships within this chemical class. For instance, the presence and position of hydroxyl and carbonyl groups on the triterpenoid skeleton can significantly influence both anti-inflammatory and cytotoxic potency.

Future Directions and Conclusion

This compound represents a promising natural product scaffold for the development of new anti-inflammatory and anticancer therapeutics. Future research should focus on several key areas:

-

Total Synthesis: The development of a robust and efficient total synthesis of this compound is paramount. This will enable the synthesis of a wide range of analogs for comprehensive SAR studies.

-

Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways modulated by this compound is needed to fully understand its biological effects. Techniques such as Western blotting to analyze the expression of key proteins in the NF-κB pathway (e.g., p-IκBα, nuclear p65) would be highly informative.

-

In Vivo Studies: Preclinical in vivo studies in animal models of inflammation and cancer are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

SAR Studies: A systematic exploration of the structure-activity relationships by synthesizing and testing analogs will be crucial for optimizing the potency and selectivity of this compound class.

References

Methodological & Application

Total synthesis of Bourjotinolone A protocol

Audience: Researchers, scientists, and drug development professionals.

Topic: Current State of Synthesis and Biological Significance of Bourjotinolone A

Introduction

This compound is a naturally occurring tirucallane-type triterpenoid (B12794562) that has been isolated from various plant species, including Aphanamixis polystachya. It is a member of the limonoid family, a diverse group of compounds known for their complex structures and interesting biological activities. This document provides a summary of the available information on this compound, with a focus on its chemical properties and biological relevance.

Chemical Structure and Properties

The chemical structure of this compound has been elucidated through spectroscopic methods. Key characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C30H48O4 |

| Molecular Weight | 472.7 g/mol |

| Key Structural Features | Tirucallane triterpenoid scaffold |

Biological Activity and Signaling Pathways

Research has indicated that this compound exhibits potential anti-inflammatory properties. Studies have suggested its involvement in modulating inflammatory pathways.[1] While the precise mechanisms are still under investigation, a potential signaling pathway influenced by compounds similar to this compound involves the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of the NF-κB signaling cascade is a key target for the development of novel anti-inflammatory drugs.

Below is a generalized diagram representing a potential mechanism of action for an anti-inflammatory compound targeting the NF-κB pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Total Synthesis Status

As of the latest available information, a complete, peer-reviewed total synthesis of this compound has not been published in scientific literature. The compound is currently obtained through isolation from natural sources. While general synthetic strategies for related triterpenoids exist, a specific and detailed protocol for the de novo synthesis of this compound is not publicly accessible.

Experimental Protocols: Isolation from Natural Sources

The following is a generalized protocol for the isolation of triterpenoids like this compound from plant material, based on common phytochemical extraction techniques. This is a representative workflow and would require optimization for specific plant matrices.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Collection and Preparation of Plant Material: Collect the relevant plant parts (e.g., leaves, bark) and air-dry them in the shade. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate) at room temperature for an extended period (e.g., 24-72 hours). Repeat the extraction process multiple times to ensure complete extraction.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Subject the crude extract to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) to separate the components into different fractions.

-

Purification: Analyze the collected fractions by thin-layer chromatography (TLC). Combine fractions containing the compound of interest and further purify them using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound is a triterpenoid of interest due to its potential biological activities, particularly its anti-inflammatory effects. While a total synthesis protocol is not currently available, its isolation from natural sources provides a means to obtain the compound for further research. The development of a synthetic route would be a significant advancement, enabling the production of larger quantities and facilitating the synthesis of analogues for structure-activity relationship studies. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.

References

Application Notes and Protocols for the Extraction and Purification of Bourjotinolone A

Application Notes

Bourjotinolone A is a putative polyketide natural product, a class of secondary metabolites known for their structural diversity and wide range of biological activities. The successful isolation and purification of such compounds from fungal cultures are critical for drug discovery and development, enabling detailed structural elucidation, bioactivity screening, and further derivatization studies.

The presented methodologies outline a comprehensive workflow, from the cultivation of the source fungus to the isolation of the target compound. The extraction process is designed to efficiently recover a broad range of secondary metabolites from both the fungal mycelia and the fermentation broth. Subsequent purification employs a multi-step chromatographic approach to separate the complex mixture of extracted compounds and isolate this compound with high purity. The choice of solvents and chromatographic phases is based on the general polarity of polyketides.

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol describes the large-scale cultivation of the source Penicillium species to produce a sufficient quantity of this compound for extraction.

Materials:

-

Pure culture of the this compound-producing Penicillium species on a Potato Dextrose Agar (PDA) slant.

-

Seed culture medium (e.g., Potato Dextrose Broth - PDB).

-

Production medium (e.g., Rice medium).

-

Erlenmeyer flasks (250 mL for seed culture, 1 L for production).

-

Incubator shaker.

-

Autoclave.

Procedure:

-

Seed Culture Preparation:

-

Aseptically transfer a small piece of the fungal culture from the PDA slant into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB medium.

-

Incubate the flask at 25-28 °C on a rotary shaker at 150 rpm for 3-5 days to obtain a homogenous seed culture.

-

-

Large-Scale Fermentation:

-

Prepare the production medium by adding 100 g of rice and 100 mL of distilled water to each 1 L Erlenmeyer flask.

-

Autoclave the flasks to sterilize the medium.

-

After cooling to room temperature, inoculate each flask with 10 mL of the seed culture.

-

Incubate the flasks under static conditions at 25-28 °C for 21-30 days.

-

Extraction of Secondary Metabolites

This protocol details the extraction of this compound from the fungal fermentation culture.

Materials:

-

Ethyl acetate (B1210297) (EtOAc).

-

Methanol (B129727) (MeOH).

-

Large glass beakers or containers.

-

Homogenizer or blender.

-

Rotary evaporator.

-

Filtration apparatus (e.g., Buchner funnel with filter paper).

Procedure:

-

At the end of the fermentation period, harvest the entire culture from the flasks.

-

Homogenize the solid rice medium and fungal mycelia.

-

Macerate the homogenized culture with an equal volume of EtOAc at room temperature for 24 hours. Repeat this process three times to ensure complete extraction.

-

Combine the EtOAc extracts and filter to remove solid residues.

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using various chromatographic techniques.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials:

-

Silica gel (200-300 mesh).

-

Glass column.

-

Solvent system: Hexane-EtOAc gradient.

-

Thin Layer Chromatography (TLC) plates (silica gel GF254).

-

UV lamp.

Procedure:

-

Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of Hexane-EtOAc (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Collect fractions of a consistent volume (e.g., 50 mL).

-

Monitor the fractions by TLC, visualizing the spots under a UV lamp.

-

Combine fractions containing the target compound (as indicated by TLC) and concentrate them.

3.2. Sephadex LH-20 Column Chromatography (Size Exclusion)

Materials:

-

Sephadex LH-20.

-

Glass column.

-

Solvent: Methanol (MeOH).

Procedure:

-

Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Dissolve the enriched fraction from the silica gel column in a minimal amount of methanol.

-

Apply the sample to the top of the Sephadex LH-20 column.

-

Elute the column with methanol at a slow flow rate.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the purified this compound.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials:

-

Preparative HPLC system with a UV detector.

-

Preparative C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile phase: Acetonitrile (ACN) and water (H₂O), potentially with a modifier like formic acid.

-

HPLC grade solvents.

Procedure:

-

Dissolve the further purified sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC with a suitable gradient elution method (e.g., starting with a lower concentration of ACN and gradually increasing).

-

Inject the sample onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of the partially purified compound).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

Data Presentation

Table 1: Representative Parameters for this compound Extraction and Purification

| Parameter | Value/Description | Notes |

| Extraction | ||

| Extraction Solvent | Ethyl Acetate (EtOAc) | A solvent of medium polarity, effective for extracting polyketides. |

| Solvent to Culture Ratio | 2:1 (v/w) | Ensure complete immersion of the fungal culture. |

| Extraction Time | 24 hours per extraction cycle | |

| Number of Extractions | 3 | To maximize yield. |

| Silica Gel CC | ||

| Stationary Phase | Silica gel (200-300 mesh) | Standard adsorbent for normal-phase chromatography. |

| Mobile Phase Gradient | Hexane:EtOAc (100:0 to 0:100) | Stepwise gradient allows for separation based on polarity. |

| Sephadex LH-20 CC | ||

| Stationary Phase | Sephadex LH-20 | For size exclusion and removal of small polar impurities. |

| Mobile Phase | Methanol (MeOH) | |

| Preparative HPLC | ||

| Column | C18, 250 x 20 mm, 5 µm | Reverse-phase column for high-resolution separation. |

| Mobile Phase | Acetonitrile (ACN) and Water (H₂O) with 0.1% Formic Acid | Gradient elution, e.g., 40% to 80% ACN over 30 minutes. |

| Flow Rate | 10-15 mL/min | Adjust based on column dimensions and particle size. |

| Detection Wavelength | 210 nm, 254 nm | Monitor at multiple wavelengths to ensure purity. |

Visualizations

Caption: Overall workflow for this compound extraction and purification.

Caption: Chromatographic purification pathway for this compound.

Application Notes and Protocols for the Quantification of Bourjotinolone A

Introduction

Bourjotinolone A is a naturally occurring triterpenoid (B12794562) compound that has garnered interest within the scientific community for its potential biological activities. As research into the therapeutic potential of this compound and similar triterpenoids progresses, the need for robust and reliable analytical methods for its quantification in various biological matrices becomes crucial for pharmacokinetic, toxicokinetic, and metabolic studies.

This application note describes a sensitive and selective method for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and specificity, making it the method of choice for analyzing complex biological samples.[1][2][3] The protocol provided herein offers a comprehensive workflow from sample preparation to data analysis, suitable for researchers in academic and industrial settings.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of this compound from human plasma using solid-phase extraction, which is a common technique for cleaning up complex samples before LC-MS/MS analysis.[3]

-

Materials:

-

Human plasma samples

-

This compound certified reference standard

-

Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled triterpenoid)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

-

Procedure:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution to all samples except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 400 µL of 0.1% formic acid in water and vortex for another 10 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute this compound and the IS with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) %A %B 0.0 50 50 2.5 5 95 3.5 5 95 3.6 50 50 | 5.0 | 50 | 50 |

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions (Hypothetical for this compound, C30H48O4, MW: 472.7 g/mol ):

-

This compound: Precursor Ion (m/z) 473.4 → Product Ion (m/z) 455.4 (loss of H₂O)

-

Internal Standard (IS): To be determined based on the selected standard.

-

-

Calibration Standards and Quality Control

-

Calibration Standards: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with blank plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) to assess the accuracy and precision of the method.

Data Presentation

The following table summarizes the representative quantitative data for the LC-MS/MS method for this compound, based on typical performance for similar triterpenoid compounds.[4]

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 92.5% - 108.3% |

| Precision (%RSD) | Intra-day: < 7.5%; Inter-day: < 9.8% |

| Matrix Effect | 95.2% - 104.7% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway Modulation

Triterpenoids are known to modulate various signaling pathways involved in inflammation and cell survival. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a simplified representation of this pathway and a hypothetical inhibitory action of this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The protocol is suitable for supporting preclinical and clinical research, enabling accurate assessment of the pharmacokinetic profile of this promising triterpenoid. The provided workflow and parameters can be adapted for the analysis of this compound in other biological matrices and for other structurally related compounds.

References

- 1. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Bourjotinolone A

Affiliation: Google Research

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of Bourjotinolone A, a natural product of interest. This document outlines detailed protocols for key in vitro assays, including the measurement of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, it describes the underlying signaling pathways, specifically NF-κB and MAPK, that are often modulated by anti-inflammatory compounds.[1][2][3] Data presentation guidelines and visualizations of experimental workflows and signaling cascades are included to facilitate experimental design and interpretation.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer.[4][5] Natural products are a rich source of novel anti-inflammatory agents with diverse mechanisms of action. This compound represents a promising candidate for investigation. This document provides a framework for the systematic evaluation of its anti-inflammatory properties.

Application Notes